Irreversible vs. Reversible Inhibition: Etomoxir's Covalent CPT1 Binding Distinguishes it from Aminocarnitine Analogs
Etomoxir is an irreversible, covalent inhibitor of CPT1, a mechanism distinct from reversible inhibitors like the aminocarnitine derivative ST1326. Its inhibitory action requires conversion to Etomoxir-CoA, the active form that covalently modifies the CPT1 catalytic site [1]. This irreversible binding ensures sustained target engagement even after compound washout, which is a critical differentiator for experimental protocols requiring prolonged or robust CPT1 blockade. In contrast, reversible inhibitors may dissociate, leading to recovery of enzymatic activity over time.
| Evidence Dimension | Mechanism of CPT1 Inhibition |
|---|---|
| Target Compound Data | Irreversible (covalent modification) |
| Comparator Or Baseline | ST1326 (Reversible) |
| Quantified Difference | Not applicable (Qualitative mechanistic difference) |
| Conditions | In vitro biochemical assays and cellular models |
Why This Matters
Irreversible inhibition provides a sustained, long-lasting block of FAO that is independent of drug concentration after washout, enabling more definitive loss-of-function studies compared to reversible inhibitors.
- [1] Lee K, Kerner J, Hoppel CL. Etomoxir: an old dog with new tricks. J Lipid Res. 2024;65(9):100604. View Source
